molecular formula C15H21NO3 B5035118 N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine

Cat. No.: B5035118
M. Wt: 263.33 g/mol
InChI Key: DTVPSAMSEBNWDT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine is a complex organic compound characterized by the presence of a benzodioxole moiety attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized benzodioxole derivatives, while reduction reactions may produce reduced amine derivatives .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine is unique due to its specific structural features, including the presence of both a benzodioxole moiety and a methoxycyclohexane ring. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-17-13-5-3-2-4-12(13)16-9-11-6-7-14-15(8-11)19-10-18-14/h6-8,12-13,16H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVPSAMSEBNWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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